molecular formula C21H17ClN2O B13075972 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone CAS No. 380196-86-1

2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone

Cat. No.: B13075972
CAS No.: 380196-86-1
M. Wt: 348.8 g/mol
InChI Key: NAIOBCWYOBIMQD-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound with a unique structure that combines a chloroacetyl group with a naphthalene and phenyl-substituted pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of 3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The pyrazoline ring can be oxidized to form pyrazole derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Reactions: Yield substituted ethanone derivatives.

    Oxidation Reactions: Yield pyrazole derivatives.

    Reduction Reactions: Yield alcohol derivatives.

Scientific Research Applications

2-Chloro-1-[3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Shares the naphthalene and chloroacetyl groups but lacks the pyrazoline ring.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloroacetyl group and a tetrahydroquinoline ring instead of the pyrazoline ring.

    2-Chloro-1-(p-tolyl)ethan-1-one: Contains a chloroacetyl group and a tolyl group instead of the naphthalene and pyrazoline rings.

Uniqueness

The uniqueness of 2-Chloro-1-[3-(naphthalen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one lies in its combination of a chloroacetyl group with a naphthalene and phenyl-substituted pyrazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

380196-86-1

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

2-chloro-1-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C21H17ClN2O/c22-14-21(25)24-20(16-7-2-1-3-8-16)13-19(23-24)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,20H,13-14H2

InChI Key

NAIOBCWYOBIMQD-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)CCl)C4=CC=CC=C4

Origin of Product

United States

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